molecular formula C20H24FN5O2 B2862802 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide CAS No. 922044-37-9

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide

Numéro de catalogue: B2862802
Numéro CAS: 922044-37-9
Poids moléculaire: 385.443
Clé InChI: RBKPQCWNMXLDFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic scaffold commonly associated with kinase inhibition due to its structural resemblance to purine analogs. Key substituents include:

  • A 3-fluorobenzyl group at position 5, which may enhance binding affinity or metabolic stability through hydrophobic interactions and reduced susceptibility to oxidative metabolism.
  • A 3,3-dimethylbutanamide moiety linked via an ethyl group at position 1, likely influencing solubility and steric interactions with biological targets.

Propriétés

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-20(2,3)10-17(27)22-7-8-26-18-16(11-24-26)19(28)25(13-23-18)12-14-5-4-6-15(21)9-14/h4-6,9,11,13H,7-8,10,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKPQCWNMXLDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide is a compound belonging to the family of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C20H24FN5OC_{20}H_{24}FN_{5}O, with a molecular weight of approximately 385.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC20H24FN5O
Molecular Weight385.4 g/mol
CAS Number922044-37-9
StructureStructure

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide have demonstrated the ability to reduce tumor mass in preclinical models. The effectiveness of these compounds often correlates with their ability to inhibit specific kinases involved in cancer progression .

Anti-inflammatory Activity

In studies focused on anti-inflammatory effects, certain derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications for treating inflammatory diseases.

Case Studies and Research Findings

  • Antitubercular Activity : A series of substituted pyrazolo[3,4-d]pyrimidines were evaluated for their activity against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM against the bacteria .
  • Docking Studies : Computational studies have indicated that these compounds can effectively bind to targets involved in disease pathways. Docking simulations reveal favorable interactions with active sites of various enzymes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares its pyrazolo[3,4-d]pyrimidinone core with several analogs (Table 1). Key differences lie in substituent groups, which critically modulate physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
Target Compound C₂₁H₂₅FN₄O₂* 394.45† 3-fluorobenzyl, 3,3-dimethylbutanamide Pyrazolo[3,4-d]pyrimidinone, tertiary amide
N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide C₂₀H₂₁F₃N₄O₂ 430.40 3-(trifluoromethyl)benzyl, butanamide Pyrazolo[3,4-d]pyrimidinone, primary amide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... C₃₁H₂₅F₂N₅O₄S 625.63‡ 3-fluorophenyl-chromen-4-one, sulfonamide Chromenone, sulfonamide
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxo... C₃₉H₅₀N₄O₅ 678.85 2,6-dimethylphenoxy, hydroxyphenyl, tetrahydropyrimidinone Tetrahydropyrimidinone, branched amide

*Hypothetical formula derived from IUPAC name. †Calculated based on formula.

Key Observations:

Substituent Effects on Lipophilicity: The 3-fluorobenzyl group in the target compound balances hydrophobicity and electronic effects, whereas the 3-(trifluoromethyl)benzyl group in increases lipophilicity and metabolic resistance due to the strong electron-withdrawing CF₃ group.

Functional Group Impact on Bioactivity: The sulfonamide group in may enhance target binding through hydrogen bonding or acidic proton donation, contrasting with the neutral amide in the target compound.

Spectroscopic Comparisons

NMR studies of pyrazolo[3,4-d]pyrimidinone derivatives (e.g., ) reveal that substituent changes alter chemical shifts in specific regions:

  • Regions A (positions 39–44) and B (positions 29–36) exhibit significant shifts when substituents modify the electronic environment of the core. For example, the electron-deficient 3-(trifluoromethyl)benzyl group in would deshield nearby protons compared to the 3-fluorobenzyl group in the target compound .

Methodological Considerations

Structural elucidation of such compounds often relies on SHELX programs (e.g., SHELXL for refinement), which are widely used in crystallography for small-molecule analysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of substituted pyrazoles with pyrimidine precursors, followed by alkylation or amidation. Key steps include:

  • Intermediate formation : Use of K₂CO₃ as a base in DMF for nucleophilic substitution (e.g., attaching the 3-fluorobenzyl group) .
  • Amidation : Coupling agents like EDC·HCl and HOBt·H₂O in inert solvents (e.g., acetonitrile) under controlled pH and temperature to minimize side reactions .
  • Purification : Flash chromatography or preparative HPLC to isolate intermediates and final products .
    • Optimization : Reaction yields improve with slow addition of reagents, anhydrous conditions, and monitoring via TLC/LC-MS .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing diastereotopic protons in the pyrazolo-pyrimidine core) .
  • X-ray crystallography : Resolve ambiguities in bond lengths/angles using SHELXL for refinement . ORTEP-3 can generate 3D models for publication-quality figures .
  • LC-MS : Confirm molecular weight and purity (>95%) using high-resolution MS and gradient elution .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms or twinning) be resolved during structural analysis?

  • Methodological Answer :

  • Disorder handling : Use SHELXL’s PART and SUMP instructions to model disordered regions, applying restraints to thermal parameters .
  • Twinning : Employ TWIN/BASF commands in SHELXL for detwinning, validated via R-factor convergence and difference Fourier maps .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What strategies mitigate low yields in multi-step synthesis, particularly during amidation or cyclization?

  • Methodological Answer :

  • Reagent selection : Use EDC·HCl over DCC for amidation to reduce racemization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
  • Catalysis : Transition metal catalysts (e.g., Pd(OAc)₂) for Suzuki couplings in aryl substitutions .
  • Workup : Extract reactive intermediates immediately to prevent decomposition .

Q. How should researchers analyze structure-activity relationships (SAR) when biological activity data is inconsistent across assays?

  • Methodological Answer :

  • Data normalization : Use Z-score or fold-change metrics to account for variability in IC₅₀ measurements .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate binding poses with activity trends .
  • Controlled assays : Replicate under standardized conditions (pH, temperature, cell lines) to isolate compound-specific effects .

Q. What experimental designs are optimal for studying metabolic stability or degradation pathways?

  • Methodological Answer :

  • In vitro models : Use liver microsomes or hepatocytes with LC-MS/MS to identify metabolites .
  • Isotope labeling : Introduce ¹³C/²H at labile positions (e.g., amide bonds) to track degradation .
  • Kinetic studies : Monitor half-life (t₁/₂) under physiological pH and temperature to assess stability .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions (e.g., logP) and experimental solubility measurements?

  • Methodological Answer :

  • Solvent effects : Test solubility in buffered solutions (PBS) and organic-aqueous mixtures (e.g., DMSO:PBS) .
  • Parameter calibration : Refine COSMO-RS or QSPR models using experimental data to improve predictive accuracy .
  • Crystallinity : Assess polymorphic forms via PXRD; amorphous phases may exhibit higher solubility than predicted .

Q. What approaches validate target engagement when biochemical and cellular assay results conflict?

  • Methodological Answer :

  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular thermal shift assays (CETSA) .
  • Knockout models : Use CRISPR-Cas9 to silence the target protein and confirm loss of compound activity .
  • Proteomics : SILAC or TMT labeling to quantify downstream protein expression changes .

Tables for Key Data

Analytical Technique Application Key Parameters Reference
X-ray crystallographyBond angle/length analysisResolution < 1.0 Å, R-factor < 0.05
LC-MS/MSMetabolite identificationCollision energy 20–35 eV, gradient elution (0.1% FA)
¹H NMRStereochemical assignment600 MHz, DMSO-d6, TMS reference

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